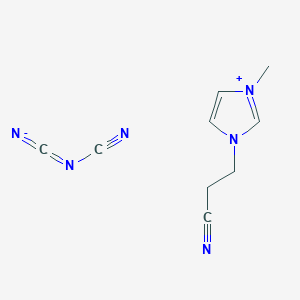
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium N-cyanocyanamide salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium N-cyanocyanamide salt is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes both cyano and imidazolium groups, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium N-cyanocyanamide salt typically involves the reaction of 1-methylimidazole with 2-chloroacetonitrile to form 3-(2-cyanoethyl)-1-methyl-1H-imidazol-3-ium chloride. This intermediate is then reacted with sodium cyanamide to yield the final product. The reaction conditions usually involve moderate temperatures and the use of solvents such as acetonitrile or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium N-cyanocyanamide salt can undergo various types of chemical reactions, including:
Oxidation: The cyano groups can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The imidazolium ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted imidazolium salts.
科学的研究の応用
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium N-cyanocyanamide salt has several applications in scientific research:
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium N-cyanocyanamide salt involves its interaction with molecular targets such as enzymes or receptors. The cyano groups can form hydrogen bonds or coordinate with metal ions, while the imidazolium ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 1-Methyl-3-(2-cyanoethyl)imidazolium chloride
- 1-Methyl-3-(2-cyanoethyl)imidazolium bromide
- 1-Methyl-3-(2-cyanoethyl)imidazolium iodide
Uniqueness
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium N-cyanocyanamide salt is unique due to the presence of both cyano and cyanamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
特性
分子式 |
C9H10N6 |
|---|---|
分子量 |
202.22 g/mol |
IUPAC名 |
cyanoiminomethylideneazanide;3-(3-methylimidazol-3-ium-1-yl)propanenitrile |
InChI |
InChI=1S/C7H10N3.C2N3/c1-9-5-6-10(7-9)4-2-3-8;3-1-5-2-4/h5-7H,2,4H2,1H3;/q+1;-1 |
InChIキー |
JVKQCDQPGHIMQG-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=CN(C=C1)CCC#N.C(=[N-])=NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


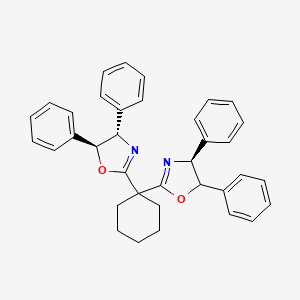
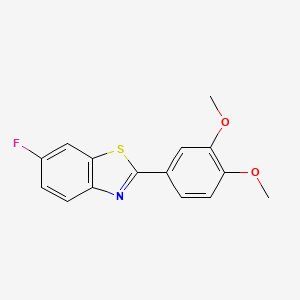
![(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12843168.png)
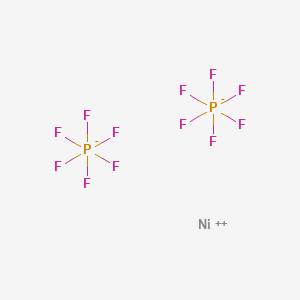
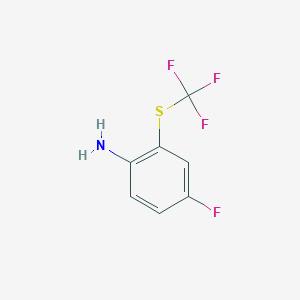
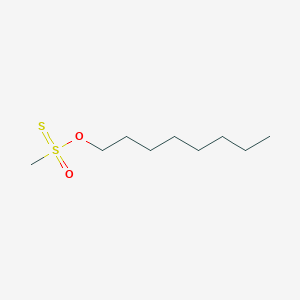
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12843187.png)
![(1S,5S,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12843195.png)
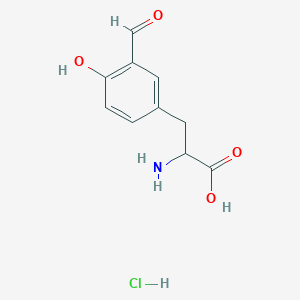
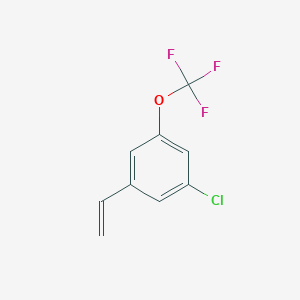
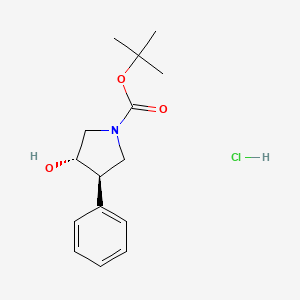
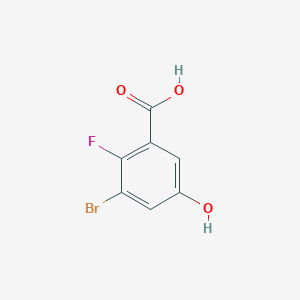
![(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine](/img/structure/B12843239.png)
![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)
